Adenosine antagonist-1
Description
Properties
Molecular Formula |
C18H13N7S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[5-(2-methylimidazol-1-yl)-2-(pyrazin-2-ylamino)-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C18H13N7S/c1-12-21-7-8-25(12)17-16(14-4-2-3-13(9-14)10-19)24-18(26-17)23-15-11-20-5-6-22-15/h2-9,11H,1H3,(H,22,23,24) |
InChI Key |
YNGFNKUXMJZNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(N=C(S2)NC3=NC=CN=C3)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Adenosine antagonists are categorized by receptor subtype selectivity (A1, A2A, A2B, A3). Below, adenosine antagonist-1 is compared to key compounds across subtypes, focusing on structural features, receptor affinity, selectivity, and developmental progress.
A3 Adenosine Receptor Antagonists
| Compound | Ki/IC50 (nM) | Selectivity (vs. Other Subtypes) | Structure Class | Development Stage |
|---|---|---|---|---|
| This compound | N/A | N/A | Undisclosed | Preclinical |
| MRS-1191 | 31.4 (A3) | >100-fold (A1, A2A, A2B) | Non-xanthine | Research |
| LUF6000 | 0.6 (A3) | 200-fold (A1, A2A) | Pyrazolo-triazolo-pyrimidine | Preclinical |
- Key Findings: MRS-1191 demonstrates high A3 affinity (Ki = 31.4 nM) and selectivity, making it a tool compound for studying A3-mediated pathways . this compound’s structural and pharmacological profile remains underexplored, highlighting a gap in comparative studies .
A1 Adenosine Receptor Antagonists
| Compound | Ki/IC50 (nM) | Selectivity (vs. Other Subtypes) | Structure Class | Development Stage |
|---|---|---|---|---|
| Tonapofylline (BG 9928) | 7.4 (A1) | 915x (A2A), 12x (A2B) | Xanthine derivative | Phase II (Heart Failure) |
| Azolo[1,5-a]pyrimidine derivatives | Moderate-High (A1, in silico) | Selective (A2A, A3) | Azolo-pyrimidine | Preclinical |
| DPCPX | 0.4 (A1) | 500x (A2A) | Xanthine | Research |
- Azolo-pyrimidine derivatives, identified via in silico structural similarity to reference ligands, show predicted moderate-to-high A1 affinity but require experimental validation .
A2A/A2B Adenosine Receptor Antagonists
| Compound | Ki/IC50 (nM) | Selectivity (vs. Other Subtypes) | Structure Class | Development Stage |
|---|---|---|---|---|
| Preladenant | 1.1 (A2A) | >1000-fold (A1, A3) | Triazolotriazine | Phase III (Parkinson’s) |
| AB928 (Etrumadenant) | 1.4 (A2A), 2 (A2B) | Dual A2A/A2B blocker | Quinazoline | Phase I/II (Oncology) |
| ZM241385 | 1.6 (A2A) | 100x (A1, A3) | Triazolo-quinazoline | Research |
- Key Findings :
Functionalized Congeners and Xanthine Derivatives
| Compound | Ki/IC50 (nM) | Selectivity (vs. Other Subtypes) | Structure Class | Development Stage |
|---|---|---|---|---|
| 1,3-Dipropylxanthine (DPX) | 10–100 (A1/A2) | Low selectivity | Xanthine | Research |
| XAC (Xanthine amine congener) | 2 (A1) | 10x (A2A) | Xanthine-amide hybrid | Research |
| MRS2500 | 0.6 (A1) | >100-fold (A2A, A3) | Functionalized DPX analog | Preclinical |
- Key Findings: Functionalized congeners, such as XAC and MRS2500, improve pharmacokinetics by incorporating amino acid/peptide moieties, enhancing receptor binding and stability . Classic xanthines (e.g., DPX) lack selectivity, limiting clinical utility despite moderate affinity .
Preparation Methods
Asymmetric Synthesis via Diels–Alder Cycloaddition
One of the key methods for preparing Adenosine antagonist-1 involves asymmetric Diels–Alder cycloadditions to construct the norbornane moiety, which is crucial for receptor binding specificity. This approach was used to synthesize the enantiomers of 1,3-dipropyl-8-[2-(5,6-epoxynorbornyl)]xanthine, enabling the isolation of the highly potent S-enantiomer with nanomolar affinity for the A1 receptor.
- Key steps:
- Construction of the norbornane ring system via asymmetric Diels–Alder reaction.
- Acid-catalyzed intramolecular rearrangement to obtain bridged secondary alcohol intermediates.
- X-ray crystallography to confirm absolute stereochemistry.
| Step | Reaction Type | Purpose | Outcome |
|---|---|---|---|
| 1 | Asymmetric Diels–Alder | Norbornane ring formation | Chiral norbornane intermediate |
| 2 | Acid-catalyzed rearrangement | Formation of bridged alcohol | Intermediate for further steps |
| 3 | Derivatization & crystallography | Stereochemical confirmation | Enantiomeric purity confirmed |
Xanthine Derivative Synthesis
The preparation of xanthine-based adenosine antagonists often starts from substituted uracils or diaminouracils. For example, 1,3-dialkylxanthines are synthesized by:
- Alkylation of diaminouracil derivatives.
- Formation of imidazole rings via oxidative closure of benzylidene adducts.
- Functionalization of aromatic aldehydes to introduce substituents enhancing receptor affinity.
This method allows for the generation of various analogues with tailored pharmacological profiles.
Non-Xanthine Adenosine Antagonists
Non-xanthine antagonists such as FK838 and FK453 have been synthesized using:
- 1,3-dipolar cycloaddition reactions (e.g., pyridine N-imine with acetylenes).
- Horner–Emmons reactions to form acrylate intermediates.
- Process optimization to eliminate chromatographic purification, enabling pilot-scale production.
These methods emphasize scalability and cost-effectiveness for pharmaceutical manufacturing.
Process Development and Scale-Up
Pilot-Scale Synthesis
The synthesis of FK838, a non-xanthine A1 antagonist, was optimized for pilot-scale production with an overall yield of 44%. Key improvements included:
Large-Scale Manufacture of FK453
FK453 synthesis involved:
- A Horner–Emmons reaction to form ethyl (E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acryloylate with high regio- and stereoselectivity.
- A 1,3-dipolar cycloaddition to build the pyrazolo[1,5-a]pyridine core.
- Process improvements to eliminate chromatographic steps, facilitating large-scale production.
Radiolabeled Adenosine Antagonists for Research
Radiolabeled derivatives such as [1-propyl-^11C]8-dicyclopropylmethyl-1,3-dipropylxanthine have been synthesized for PET imaging of A1 receptors. These preparations involve:
- Reaction of xanthine derivatives with ^11C-labeled alkyl iodides.
- Achieving high radiochemical purity (>99%) and specific activity.
- Short synthesis times (45–55 minutes) suitable for clinical imaging studies.
Summary Table of Preparation Methods
Q & A
Q. What is the primary adenosine receptor subtype targeted by Adenosine antagonist-1, and how does this inform experimental design?
this compound selectively inhibits the A3 adenosine receptor (AA3R) with a reported Ki value of 31.4 nM for human A3 receptors . This specificity is critical for designing studies focused on A3R-mediated pathways, such as immune modulation or neuroprotection. Researchers should validate receptor selectivity using comparative binding assays against other adenosine receptor subtypes (e.g., A1, A2A, A2B) to rule off-target effects .
Q. What methodological considerations are essential for in vitro studies using this compound?
- Cellular context : Use cell lines expressing endogenous A3 receptors (e.g., CHO cells transfected with human A3R) and confirm receptor expression via qPCR or flow cytometry .
- Concentration ranges : Optimize doses based on reported IC50 values (e.g., 120 nM in CHO cells) and account for adenosine levels in culture media, which may compete with the antagonist .
- Control experiments : Include non-targeting antagonists (e.g., A1/A2A-selective inhibitors) to isolate A3R-specific effects .
Q. How can researchers validate the functional inhibition of A3 receptors by this compound?
Combine radioligand binding assays (to confirm receptor occupancy) with functional readouts like cAMP modulation. A3R activation typically reduces cAMP via Gi/o coupling; thus, effective antagonism should reverse this effect. Include positive controls like MRS-1191 (a known A3R antagonist) for comparison .
Advanced Research Questions
Q. How does cross-reactivity with other adenosine receptor subtypes impact data interpretation, and how can this be mitigated?
Although this compound is A3R-selective, low-affinity interactions with A1 or A2B receptors may occur at higher concentrations. To address this:
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or tissue-specific receptor expression. Solutions include:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations of the antagonist to ensure adequate exposure .
- Tissue-specific knockdown : Use conditional A3R knockout models to isolate organ-level effects .
- Combination studies : Pair with adenosine deaminase (ADA) inhibitors to modulate extracellular adenosine levels, mimicking in vitro conditions .
Q. What advanced analytical methods are recommended for studying this compound’s mechanism in disease models?
- Receptor dimerization assays : Investigate A3R heterodimerization with other GPCRs (e.g., P2Y receptors) using FRET or BRET .
- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify downstream pathways (e.g., NF-κB or MAPK) in disease-relevant tissues .
- Metabolomic analysis : Quantify adenosine and its metabolites (e.g., inosine) via LC-MS to assess enzymatic and receptor activity .
Methodological and Ethical Considerations
Q. How should researchers address reproducibility challenges in studies involving this compound?
- Standardize protocols : Detail antagonist preparation (e.g., solvent, storage conditions) and batch-to-batch variability checks .
- Data transparency : Publish raw binding curves, statistical analyses, and negative results to avoid publication bias .
- Collaborative validation : Replicate key findings in independent labs using shared compound aliquots .
Q. What ethical considerations apply when using this compound in preclinical models?
- Animal welfare : Adhere to 3R principles (Replacement, Reduction, Refinement) in rodent studies, particularly for chronic dosing .
- Clinical relevance : Justify translational potential through rigorous biomarker validation (e.g., A3R overexpression in human disease tissues) .
Tables: Key Data for Experimental Design
| Parameter | Value | Reference |
|---|---|---|
| A3R Ki (human) | 31.4 nM | |
| IC50 (CHO cells) | 120 nM | |
| Selectivity (vs. A2A) | >915-fold | |
| Purity | >98% | |
| Recommended storage | -20°C (dry powder), -80°C (DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
